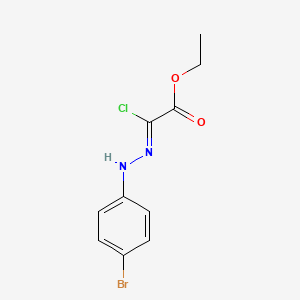

Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate

Description

Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate (CAS: 27143-10-8) is a hydrazonyl halide with the molecular formula C₁₀H₁₀BrClN₂O₂ and a molecular weight of 305.56 g/mol . Its structure features a 4-bromophenyl group, a hydrazone linkage (-NH-N=), a chloro substituent at the α-carbon, and an ethyl ester moiety. This compound is pivotal in heterocyclic chemistry, serving as a precursor for synthesizing spiroheterocycles and bioactive molecules .

Properties

IUPAC Name |

ethyl 2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClN2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEERDXLTOMBNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401192658 | |

| Record name | Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]-2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27143-10-8 | |

| Record name | Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]-2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27143-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]-2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate typically involves the reaction of ethyl chloroacetate with 4-bromophenylhydrazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

-

Acidic Hydrolysis : Produces 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetic acid.

-

Basic Hydrolysis : Yields the corresponding carboxylate salt, which can be acidified to isolate the free acid.

Key Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | Carboxylic acid |

| Basic Hydrolysis | NaOH/EtOH, 60°C | Carboxylate salt |

Nucleophilic Substitution

The chloro substituent participates in nucleophilic displacement reactions:

-

With Amines : Forms hydrazone derivatives with primary or secondary amines (e.g., morpholine, aniline) .

-

With Thiols : Produces thioether-linked analogs under mild conditions.

Example Reaction :

Conditions :

Cyclization and Heterocycle Formation

The hydrazone moiety facilitates cyclization reactions:

-

With Ethyl Acetoacetate : Forms pyrimidinone derivatives via condensation .

-

With Phenacyl Bromides : Produces thiadiazine analogs through intramolecular cyclization .

Case Study :

Reaction with ethyl acetoacetate in refluxing ethanol yields 1-(1-(4-bromophenyl)ethylideneamino)-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, confirmed by FT-IR and ¹H-NMR .

Key Data :

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| This compound | Ethyl acetoacetate | Pyrimidinone derivative | 68% |

Tautomerism and Structural Dynamics

The compound exhibits keto-hydrazo tautomerism in solution, confirmed by X-ray crystallography and NMR . This dynamic equilibrium influences reactivity in cyclization and substitution pathways.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate has shown promise in the field of medicinal chemistry due to its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy .

- Antiviral Activity : Research has demonstrated that derivatives based on this compound show promising antiviral activity against viruses such as H5N1 . The hydrazone functionality is crucial in developing antiviral agents.

- Anticancer Activity : Studies have evaluated the anticancer properties of related derivatives against various cancer cell lines, including breast cancer. Compounds with similar structures have shown significant inhibition of cancer cell proliferation .

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique functional groups enable various reactions, including:

- Reagents in Coupling Reactions : It can be used as a building block in coupling reactions to form larger organic molecules.

- Synthesis of Heterocyclic Compounds : This compound can be utilized to synthesize novel heterocyclic compounds with potential biological activities.

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial properties of various hydrazone derivatives, including those derived from this compound. Results indicated moderate antibacterial activity against standard bacterial strains, highlighting the potential for further development into therapeutic agents.

- Antiviral Research : In another study focused on anti-avian influenza virus activity, derivatives synthesized from related compounds exhibited promising results against the H5N1 virus, suggesting that modifications to the hydrazone structure can enhance antiviral efficacy .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes. The bromophenyl group may also contribute to its biological activity by interacting with cellular receptors or enzymes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences the compound’s properties. Key analogs include:

Notes:

- The bromo and trifluoromethyl derivatives exhibit higher molecular weights and lipophilicity, which may improve membrane permeability in biological systems .

- The Z-configuration of the hydrazone linkage is conserved across analogs, stabilized by intramolecular hydrogen bonds (N–H···O) that form helical chains in crystalline states .

Reactivity Trends :

- Bromo and chloro analogs undergo nucleophilic substitutions (e.g., with sulfinates) to form sulfones, whereas the methoxy derivative shows reduced reactivity due to steric and electronic effects .

- The trifluoromethyl analog’s strong electron-withdrawing nature facilitates heteroannulation reactions for thiadiazole and pyrazoline derivatives .

Biological Activity

Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate, a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chloroacetate moiety and a hydrazone linkage, which is significant for its biological activity. The compound can be synthesized through a condensation reaction involving ethyl chloroacetate and 4-bromobenzaldehyde in the presence of hydrazine, leading to the formation of the hydrazone structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested : The compound has been evaluated against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines.

- IC50 Values : In vitro studies revealed an IC50 value of approximately 0.09 μM against MCF-7 cells, indicating potent anticancer activity comparable to established chemotherapeutics like erlotinib .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression:

- EGFR Inhibition : The compound has shown efficacy in inhibiting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

- Apoptotic Pathways : The compound induces apoptosis through both intrinsic and extrinsic pathways, affecting mitochondrial membrane potential and activating caspases involved in programmed cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl ring and the hydrazone linkage significantly influence the biological activity of the compound. Substituents such as bromine on the phenyl ring enhance cytotoxicity by increasing electron-withdrawing effects, which stabilize the hydrazone structure and improve interaction with target proteins .

Data Table: Summary of Biological Activity

| Cell Line | IC50 (μM) | Mechanism | References |

|---|---|---|---|

| MCF-7 | 0.09 | EGFR inhibition, apoptosis | |

| HepG2 | 0.12 | EGFR inhibition | |

| A549 | 0.15 | Apoptosis induction |

Case Studies

- MCF-7 Cell Line Study :

- HepG2 Cell Line Study :

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate?

Methodological Answer: The compound is synthesized via diazonium salt coupling. A typical procedure involves:

- Step 1 : Diazotization of 4-bromoaniline in hydrochloric acid with sodium nitrite to generate the diazonium salt.

- Step 2 : Reaction with ethyl 2-chloro-3-oxobutanoate or a similar β-ketoester in ethanol under chilled conditions (273 K). Sodium acetate is added to maintain pH and stabilize intermediates.

- Step 3 : Stirring the mixture for 3 hours, followed by recrystallization from ethanol to yield the product (85% yield) .

Variants using substituted anilines (e.g., 4-chloro or 4-methylphenyl) follow analogous protocols .

Q. How is the Z-configuration of the hydrazone moiety confirmed?

Methodological Answer: The Z-configuration is confirmed via X-ray crystallography :

- The planar C–N–N=C linkage shows a torsion angle of ~5.5°, characteristic of the Z-isomer.

- Hydrogen bonding between the amino group and carbonyl oxygen (N–H···O) stabilizes this configuration, forming helical chains in the crystal lattice .

- Comparative analysis with derivatives (e.g., 4-methoxyphenyl analogs) reveals consistent Z-geometry .

Q. What role does this compound play in heterocyclic synthesis?

Methodological Answer: The compound serves as a precursor for synthesizing:

- Spiroheterocycles : Reacts with thiourea or malononitrile to form thiazole or pyran derivatives .

- Pharmaceutical intermediates : Key in synthesizing Apixaban, where the hydrazono group participates in cyclization reactions .

- Thiazolo[5,4-c]pyridines : Coupling with hydrazonoyl chlorides yields bioactive heterocycles .

Advanced Questions

Q. How do reaction conditions influence yield and purity?

Methodological Answer: Critical factors include:

- Temperature : Chilled conditions (273 K) prevent diazonium salt decomposition .

- Solvent choice : Ethanol optimizes solubility and reaction kinetics, while dimethylformamide (DMF) may enhance coupling efficiency in derivatives .

- Additive role : Sodium acetate neutralizes HCl byproducts, improving intermediate stability .

- Diazonium salt addition rate : Slow addition (20 minutes) minimizes side reactions like dimerization .

Q. What analytical techniques resolve structural ambiguities in derivatives?

Methodological Answer:

Q. How to address discrepancies in reported melting points across studies?

Methodological Answer: Discrepancies (e.g., 94°C vs. 155–158°C) arise from:

- Substituent effects : 4-Bromophenyl derivatives (higher molecular weight) vs. 4-methoxyphenyl analogs .

- Polymorphism : Recrystallization solvents (ethanol vs. toluene) may yield different crystal forms .

- Impurity profiles : Crude product washing protocols (e.g., water vs. hexane) affect purity .

Resolution : Cross-validate with DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.